

# Application Notes and Protocols for Boc-Lisdexamfetamine as a Reference Standard

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Compound of Interest		
Compound Name:	Boc-Lisdexamfetamine	
Cat. No.:	B13860888	Get Quote

#### Introduction

**Boc-Lisdexamfetamine**, or tert-butyl ((S)-5-amino-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexyl)carbamate, is a key intermediate in the synthesis of Lisdexamfetamine, a central nervous system stimulant and prodrug to dextroamphetamine.[1][2][3] As a critical component in the manufacturing process, the purity and characterization of **Boc-Lisdexamfetamine** are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the use of **Boc-Lisdexamfetamine** as a reference standard for identification, purity assessment, and quantification in pharmaceutical development and quality control settings.

**Physicochemical Data** 

Parameter	Value	Reference
IUPAC Name	tert-butyl N-[(5S)-5-amino-6- oxo-6-[[(2S)-1-phenylpropan-2- yl]amino]hexyl]carbamate	[4][5]
Molecular Formula	C20H33N3O3	[6]
Molecular Weight	363.5 g/mol	[6]
CAS Number	2726572-58-1	[5]



# Experimental Protocols Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of **Boc-Lisdexamfetamine**.

#### Protocol:

- Sample Preparation: Dissolve 5-10 mg of Boc-Lisdexamfetamine reference standard in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
  - Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a carbon-13 NMR spectrum.
  - Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
- Data Analysis: Process the spectra and compare the chemical shifts and coupling constants
  with the established reference spectra for Boc-Lisdexamfetamine. The chemical shifts of
  the Boc protecting group are typically observed around 1.37 ppm in <sup>1</sup>H-NMR and at
  approximately 77.73 ppm and 28.74 ppm in <sup>13</sup>C-NMR.[7]

# Purity Determination by High-Performance Liquid Chromatography (HPLC)



HPLC is a primary method for assessing the purity of **Boc-Lisdexamfetamine** and for quantifying related impurities.[7]

#### Protocol:

- Chromatographic System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.[1][7]
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% methanesulfonic acid in water) and an organic solvent (e.g., acetonitrile).[1]
- Sample Preparation:
  - Reference Standard Solution: Accurately weigh and dissolve Boc-Lisdexamfetamine in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
  - Sample Solution: Prepare the sample to be tested at a similar concentration.
- Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 μL

Column Temperature: 30 °C

UV Detection: 210 nm

#### Data Analysis:

- Analyze the chromatogram of the reference standard to determine the retention time of the main peak.
- Analyze the sample chromatogram to identify and quantify any impurities by comparing their retention times and peak areas relative to the main peak. The area percentage of the



main peak corresponds to the purity of the sample.

# Identification and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying known and unknown impurities and for trace-level quantification.[7]

#### Protocol:

- LC System: A high-performance liquid chromatography system.
- MS Detector: A mass spectrometer (e.g., triple quadrupole or time-of-flight).
- Chromatographic Conditions: Utilize the same column and similar mobile phase conditions as the HPLC purity method.
- MS Conditions:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. The protonated molecular ion [M+H]<sup>+</sup> for Boc-Lisdexamfetamine is expected at m/z 364.2.[7]
- Sample Preparation: Prepare reference standard and sample solutions as described for the HPLC method, potentially at lower concentrations due to the higher sensitivity of MS detection.
- Data Analysis:
  - Identification: Compare the mass spectrum of the main peak in the sample with that of the reference standard. Identify impurities based on their mass-to-charge ratios.
  - Quantification: Create a calibration curve using serial dilutions of the reference standard.
     Quantify the amount of Boc-Lisdexamfetamine in the sample by comparing its peak area



to the calibration curve.

# **Data Presentation**

Table 1: HPLC Purity Analysis of Boc-Lisdexamfetamine Reference Standard

Parameter	Specification	Result
Appearance	White to off-white solid	Conforms
Identification by HPLC	Retention time corresponds to the reference standard	Conforms
Purity by HPLC (Area %)	≥ 98.0%	99.5%
Individual Impurity	≤ 0.5%	< 0.1%
Total Impurities	≤ 1.0%	0.5%

## Table 2: LC-MS Identification of Boc-Lisdexamfetamine

Analyte	Expected [M+H]+ (m/z)	Observed [M+H]+ (m/z)
Boc-Lisdexamfetamine	364.25	364.26

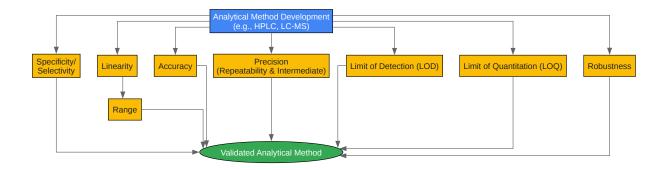
# **Visualizations**





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Caption: Synthesis and analysis workflow for **Boc-Lisdexamfetamine**.



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Caption: Workflow for analytical method validation.

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- To cite this document: BenchChem. [Application Notes and Protocols for Boc-Lisdexamfetamine as a Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13860888#using-boc-lisdexamfetamine-as-areference-standard]

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